6-(4-ethoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
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Description
6-(4-ethoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C24H20N4O2S and its molecular weight is 428.51. The purity is usually 95%.
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Biological Activity
The compound 6-(4-ethoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine (referred to as Compound X ) is a heterocyclic organic molecule that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, synthesis methods, and potential therapeutic applications.
Structural Characteristics
Compound X features a chromeno core fused with a triazolo-pyrimidine moiety , making it structurally unique. The presence of an ethoxyphenyl group and a thiophenyl group enhances its chemical reactivity and biological profile. The molecular formula for Compound X is C22H20N4O2S, with a molecular weight of approximately 416.48 g/mol.
Biological Activity Overview
The biological activity of Compound X has been investigated primarily in the context of:
- Antimicrobial Activity : Compounds with similar structural motifs have shown significant antibacterial effects against various pathogens, including Escherichia coli and Pseudomonas aeruginosa . The triazole ring is known for its ability to interact with microbial enzymes, inhibiting their function.
- Anticancer Potential : Due to its structural resemblance to known anticancer agents, Compound X may exhibit cytotoxic effects against cancer cell lines. Preliminary studies suggest that derivatives of triazolo-pyrimidines can induce apoptosis in cancer cells .
- Anti-inflammatory Properties : The presence of thiophene and triazole rings in similar compounds has been linked to anti-inflammatory effects by modulating inflammatory pathways .
Synthesis Methods
The synthesis of Compound X typically involves multi-step reactions that include:
- Formation of the Chromeno Core : This can be achieved through cyclization reactions involving phenolic compounds and suitable electrophiles.
- Introduction of the Triazolo-Pyrimidine Moiety : This step often involves the reaction of the chromeno intermediate with hydrazine derivatives under acidic conditions.
- Functionalization : The ethoxy and thiophenyl groups are introduced through electrophilic aromatic substitution or nucleophilic substitution reactions.
Antimicrobial Activity Study
A study conducted on derivatives similar to Compound X demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be in the range of 10-50 µg/mL for various strains .
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 25 |
Pseudomonas aeruginosa | 30 |
Staphylococcus aureus | 20 |
Anticancer Activity Assessment
In vitro assays on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that Compound X exhibited IC50 values around 15 µM, indicating moderate cytotoxicity. Flow cytometry analysis suggested that the compound induces apoptosis through the mitochondrial pathway .
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
HeLa | 18 |
A549 | 22 |
The exact mechanism by which Compound X exerts its biological effects remains under investigation. However, it is hypothesized that:
- The triazole ring may inhibit enzymes involved in nucleic acid synthesis, crucial for bacterial growth and cancer cell proliferation.
- The ethoxyphenyl group could enhance lipophilicity, allowing better cellular penetration and interaction with intracellular targets.
Properties
IUPAC Name |
9-(4-ethoxyphenyl)-11-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2S/c1-2-29-16-11-9-15(10-12-16)23-20-21(17-6-3-4-7-18(17)30-23)27-24-25-14-26-28(24)22(20)19-8-5-13-31-19/h3-14,22-23H,2H2,1H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFMMXUUWLELPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NC=NN5C3C6=CC=CS6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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